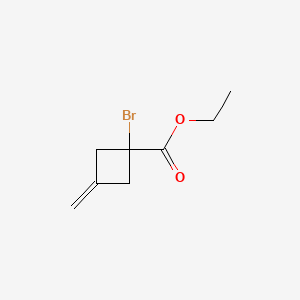![molecular formula C7H12O B6608714 rac-(1R,5R,6S)-bicyclo[3.2.0]heptan-6-ol CAS No. 24137-80-2](/img/structure/B6608714.png)
rac-(1R,5R,6S)-bicyclo[3.2.0]heptan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(1R,5R,6S)-bicyclo[3.2.0]heptan-6-ol, also known as Bicyclo[3.2.0]heptan-6-ol, is a bicyclic monoterpene alcohol that has been studied extensively for its potential to aid in the synthesis of a variety of compounds. Its structure consists of a bicyclic ring system with a single oxygen atom at the center, and it is a common component of essential oils. Its chemical formula is C7H14O.
Applications De Recherche Scientifique
Rac-(1R,5R,6S)-bicyclo[3.2.0]heptan-6-ol[3.2.0]heptan-6-ol has been studied extensively for its potential to aid in the synthesis of a variety of compounds. It has been used as an intermediate in the synthesis of a variety of natural products, such as steroids, terpenoids, and alkaloids. It has also been used as a starting material for the synthesis of a variety of other compounds, such as dyes, fragrances, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of rac-(1R,5R,6S)-bicyclo[3.2.0]heptan-6-ol[3.2.0]heptan-6-ol is not fully understood. However, it is believed to act as a nucleophile, attacking the electrophilic carbon atom in the reaction. This attack results in the formation of a new bond between the oxygen atom of the bicyclic ring system and the electrophilic carbon atom. This new bond enables the reaction to proceed further, resulting in the formation of the desired product.
Biochemical and Physiological Effects
This compound[3.2.0]heptan-6-ol is not known to have any direct biochemical or physiological effects. However, it has been studied for its potential to aid in the synthesis of a variety of compounds, and some of these compounds may have biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of rac-(1R,5R,6S)-bicyclo[3.2.0]heptan-6-ol[3.2.0]heptan-6-ol in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is a highly reactive reagent, making it suitable for a variety of synthetic reactions. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. However, it is important to note that this compound[3.2.0]heptan-6-ol can be toxic if inhaled or ingested, and it should be handled with care.
Orientations Futures
The potential applications of rac-(1R,5R,6S)-bicyclo[3.2.0]heptan-6-ol[3.2.0]heptan-6-ol are vast, and there is still much to be explored. Further research is needed to better understand the mechanism of action of this compound and to explore its potential applications in the synthesis of a variety of compounds. Additionally, further research is needed to explore the potential biochemical and physiological effects of compounds synthesized using this compound[3.2.0]heptan-6-ol. Finally, further research is needed to explore the potential for using this compound[3.2.0]heptan-6-ol in the development of new pharmaceuticals and other drug-like compounds.
Méthodes De Synthèse
Rac-(1R,5R,6S)-bicyclo[3.2.0]heptan-6-ol[3.2.0]heptan-6-ol can be synthesized through various methods, including the use of organometallic reagents, such as aluminum chloride or zinc chloride. The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at temperatures ranging from 0 to 100°C. The reaction is typically complete within a few hours.
Propriétés
IUPAC Name |
(1S,5S,6R)-bicyclo[3.2.0]heptan-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-7-4-5-2-1-3-6(5)7/h5-8H,1-4H2/t5-,6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZSSDXFZQQQDA-LYFYHCNISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C2C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@H]([C@H]2C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-propyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6608634.png)
![(1S,5S)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6608638.png)
![6,6-dimethyl-7-oxaspiro[3.5]nonan-2-ol](/img/structure/B6608645.png)


![1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6608665.png)

![tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B6608672.png)


![tert-butyl N-[(1s,4s)-4-(pyrimidin-2-ylsulfanyl)cyclohexyl]carbamate](/img/structure/B6608678.png)
![[4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B6608698.png)
![4-bromo-2-fluoro-6-[2-(trimethylsilyl)ethynyl]aniline](/img/structure/B6608699.png)
![[(1S)-1-(1,3-dioxaindan-4-yl)ethyl][2-(1,2-benzothiazol-3-yl)ethyl]amine](/img/structure/B6608703.png)
